molecular formula C25H26O2 B14320265 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate CAS No. 110299-25-7

4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate

Cat. No.: B14320265
CAS No.: 110299-25-7
M. Wt: 358.5 g/mol
InChI Key: IFQMHSUPCRTZOW-UHFFFAOYSA-N
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Description

4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate is an organic compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and it is known for its photophysical and electronic properties. The compound’s structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate typically involves the esterification of 4-(Pyren-1-YL)butanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrene-1,2-quinone derivatives.

    Reduction: Dihydropyrene derivatives.

    Substitution: Bromopyrene or nitropyrene derivatives.

Scientific Research Applications

4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can intercalate between DNA bases, making it useful in studying DNA interactions. Additionally, its fluorescent properties allow it to act as a probe in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyren-1-YL)butanoic acid
  • 4-(Pyren-1-YL)butanol
  • 4-(Pyren-1-YL)butyl acetate

Uniqueness

4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate stands out due to its ester linkage, which imparts unique solubility and reactivity properties compared to its analogs. The presence of the 2,2-dimethylpropanoate group also enhances its stability and makes it suitable for various industrial applications .

Properties

CAS No.

110299-25-7

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-pyren-1-ylbutyl 2,2-dimethylpropanoate

InChI

InChI=1S/C25H26O2/c1-25(2,3)24(26)27-16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3

InChI Key

IFQMHSUPCRTZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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